N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
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Overview
Description
N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a chemical compound with a molecular formula of C15H21Cl2NO6 and a molecular weight of 382.2 g/mol. This compound is known for its unique structure, which includes a dichlorophenoxy group, an ethoxy group, and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine typically involves the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to yield N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine. The final step involves the reaction of this amine with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in the replacement of the dichlorophenoxy group with other functional groups.
Scientific Research Applications
N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with various enzymes and receptors, potentially modulating their activity. The ethoxy and amine groups may also contribute to the compound’s overall biological activity by enhancing its solubility and facilitating its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]-1-butanamine oxalate: Similar structure but with a butanamine group instead of propan-2-amine.
N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]-2-propanamine: The base compound without the oxalic acid component.
Uniqueness
N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxalic acid component enhances its solubility and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO2.C2H2O4/c1-10(2)16-6-7-17-8-9-18-13-11(14)4-3-5-12(13)15;3-1(4)2(5)6/h3-5,10,16H,6-9H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEHCNAVZHKEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=C(C=CC=C1Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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